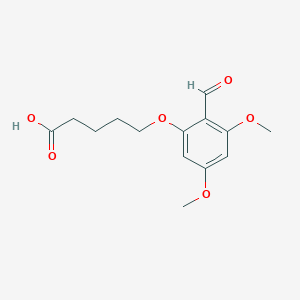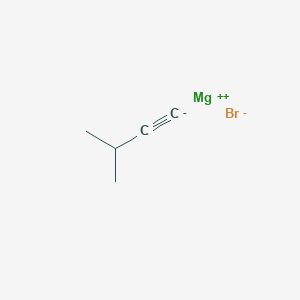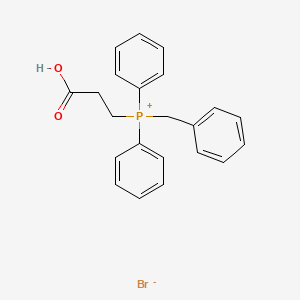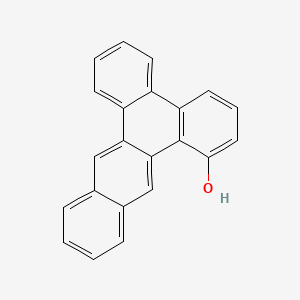![molecular formula C15H17N3 B14304518 Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- CAS No. 123797-28-4](/img/structure/B14304518.png)
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is a chemical compound with a complex structure that includes both aromatic and hydrazone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- typically involves the reaction of a ketone with a hydrazine derivative. The process generally includes the following steps:
Formation of the Ketone Intermediate: The starting material, [5-methyl-2-(methylamino)phenyl]phenylmethanone, is synthesized through a Friedel-Crafts acylation reaction.
Hydrazone Formation: The ketone intermediate is then reacted with hydrazine hydrate under acidic conditions to form the hydrazone derivative. The reaction is typically carried out in an ethanol solvent at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the original ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: An organic compound with stimulant properties.
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is unique due to its combination of aromatic and hydrazone functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
123797-28-4 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
N,4-dimethyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-14(17-2)13(10-11)15(18-16)12-6-4-3-5-7-12/h3-10,17H,16H2,1-2H3 |
Clé InChI |
VYKDFHWJEHLYTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC)C(=NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
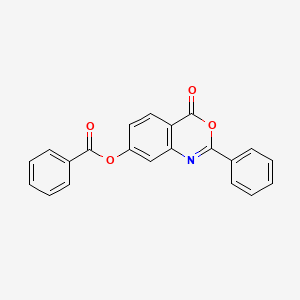
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
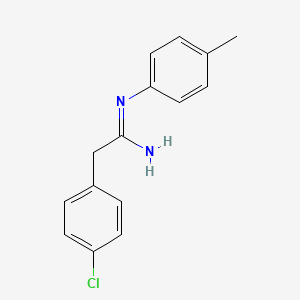
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
